B-Raf(V600E) Biochemical Inhibitory Potency: Racemic 1-Aminoethyl Analog vs. Methoxyethylamino-Methyl Analog
The parent pyridinylquinazolinamine scaffold demonstrates potent inhibition of mutant B-Raf(V600E) kinase. In the primary research article by Vasbinder et al. (J. Med. Chem. 2013), Compound 3—the close analog N-(4-{[(2-methoxyethyl)amino]methyl}phenyl)-6-(pyridin-4-yl)quinazolin-2-amine—exhibited a B-Raf(V600E) IC50 of 3 nM and a cellular pERK IC50 of 27 nM in A375 (B-Raf(V600E)) melanoma cells [1]. This compound shares the identical quinazoline core and 6-(pyridin-4-yl) substitution with the target compound and differs only in the N4-aniline substituent. The patent literature broadly claims the 1-aminoethyl series as potent B-Raf inhibitors, establishing the class-level validity, though direct published IC50 data for the racemic 1-aminoethyl compound (CAS 1131604-87-9) itself are not available in the open primary literature as of the knowledge cutoff [2].
| Evidence Dimension | B-Raf(V600E) biochemical IC50 |
|---|---|
| Target Compound Data | No publicly available primary literature IC50 for the racemate CAS 1131604-87-9; patent disclosures indicate potent class-level B-Raf(V600E) inhibition [2]. |
| Comparator Or Baseline | Close analog Compound 3 (Vasbinder et al.): B-Raf(V600E) IC50 = 3 nM; Cellular pERK IC50 (A375) = 27 nM [1]. |
| Quantified Difference | Cannot be quantified for the racemate due to absence of published data. The methoxyethylamino-methyl analog serves as a benchmark for this chemotype. |
| Conditions | B-Raf(V600E) time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical assay; A375 (B-Raf(V600E)) cellular pERK AlphaScreen assay [1]. |
Why This Matters
The methoxyethylamino-methyl analog provides the closest published quantitative benchmark for this chemotype, enabling researchers to contextualize the expected potency range and cellular activity of the quinazolin-2-amine scaffold; direct procurement and testing of CAS 1131604-87-9 is warranted to establish its own IC50 values.
- [1] Vasbinder, M.M., Aquila, B., Augustin, M., et al. Discovery and Optimization of a Novel Series of Potent Mutant B-Raf(V600E) Selective Kinase Inhibitors. J. Med. Chem. 2013, 56(5), 1996–2015. DOI: 10.1021/jm301658d. View Source
- [2] Aquila, B., et al. Pyridinylquinazolinamine derivatives and their use as B-Raf inhibitors. U.S. Patent Application US20100216791A1, filed August 15, 2007, published August 26, 2010. View Source
